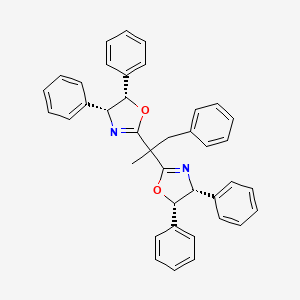![molecular formula C35H26F6NOP B6291557 N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95% CAS No. 2089424-10-0](/img/structure/B6291557.png)
N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95% is a useful research compound. Its molecular formula is C35H26F6NOP and its molecular weight is 621.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95% is 621.16562042 g/mol and the complexity rating of the compound is 853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of enantiomerically pure chiral ligands, like the PCP-type tridentate ligands, highlights a significant area of application. These ligands have been synthesized and applied in the asymmetric aldol reaction of methyl isocyanoacetate and aldehydes, demonstrating the potential for creating highly selective catalysts for organic synthesis (Longmire, Zhang, & Shang, 1998).
Asymmetric Catalysis
Asymmetric intermolecular hydroarylation of norbornene with benzamide, facilitated by iridium(I) complexes containing chiral bisphosphine ligands, is another significant application. This process results in enantiomeric excesses of up to 94%, showcasing the efficiency of such ligands in catalyzing reactions with high stereochemical control (Aufdenblatten, Diezi, & Togni, 2000).
Copper-Catalyzed Asymmetric Conjugate Additions
The efficacy of atropisomeric diphosphines in copper-catalyzed asymmetric conjugate additions further underscores the versatility of these ligands. Excellent regioselectivities and enantioselectivities have been achieved, highlighting the potential for broad applications in synthetic organic chemistry (Morin, Vives, Baslé, Crévisy, Ratovelomanana-Vidal, & Mauduit, 2015).
Electrophilic Trifluoromethylation
The development of a P-Bis(trifluoromethyl) derivative of BINAP through electrophilic trifluoromethylation represents a significant advancement in the functionalization of phosphine ligands. This process opens new avenues for the synthesis of ligands with enhanced electronic properties, which are critical for catalysis (Armanino, Koller, & Togni, 2010).
Morphology Optimization in Organic Solar Cells
Lastly, the use of diphenylphosphine-oxide-based conjugated organic molecules in improving the characteristics of the electron transport layer in organic solar cells demonstrates the potential of these compounds beyond catalysis. These materials play a critical role in enhancing the efficiency and performance of organic photovoltaics (Yang, Wang, Lu, Lin, Du, Chen, & Tao, 2021).
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They often interact with carbon-centered radical intermediates .
Mode of Action
It’s known that trifluoromethylation of carbon-centered radical intermediates is a common mechanism . In a similar reaction, a nickel-catalyzed allylic defluorinative alkylation of trifluoromethyl alkenes has been reported, which involves the formation of sterically hindered C(sp3)–C(sp3) bonds .
Biochemical Pathways
The trifluoromethylation process is known to affect various biochemical pathways, particularly those involving carbon-centered radical intermediates .
Pharmacokinetics
The compound’s predicted boiling point is 3269±420 °C, and its predicted density is 1144±006 g/cm3 , which may influence its bioavailability.
Result of Action
The trifluoromethylation process is known to result in the formation of carbon-centered radical intermediates .
Action Environment
The compound’s properties, such as its boiling point and density , could potentially be influenced by environmental conditions such as temperature and pressure.
Propriétés
IUPAC Name |
N-[(1S)-2-diphenylphosphanyl-1-(2-phenylphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26F6NOP/c36-34(37,38)26-20-25(21-27(22-26)35(39,40)41)33(43)42-32(31-19-11-10-18-30(31)24-12-4-1-5-13-24)23-44(28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-22,32H,23H2,(H,42,43)/t32-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVZDTNGVRESKN-JGCGQSQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26F6NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S(R)]-N-[(S)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291475.png)
![N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291477.png)
![(4R)-4-HO-2,6-bis(3,3'',5,5''-tetrakis(CF3)-[1,1':3',1''-terPh]-5'-yl)diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepine-4-oxide](/img/structure/B6291484.png)


![Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B6291498.png)
![(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan](/img/structure/B6291499.png)

![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6291507.png)
![N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291511.png)


![[S(R)]-N-[(1S)-1-[1,1'-biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291549.png)
